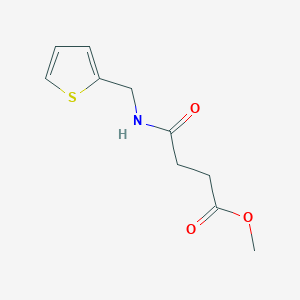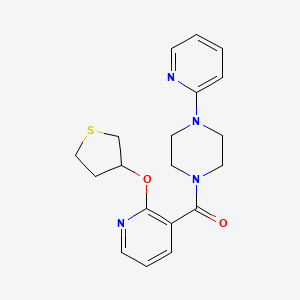![molecular formula C19H23N5OS2 B2509835 2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-54-9](/img/structure/B2509835.png)
2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine is a complex organic molecule that may have potential biological activity due to its structural features. The molecule contains a pyrimidine core, which is a common moiety in many biologically active compounds, and is substituted with various functional groups that could influence its chemical behavior and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the condensation of various amidines and thiourea with substituted keto-esters, as seen in the preparation of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines . Alkylation reactions and cyclization steps are common in the formation of the pyrimidine ring system. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position were prepared through C5-alkylation or cyclization . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the study of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile . Computational methods like density functional theory (DFT) are used to predict the equilibrium geometry and vibrational wave numbers, providing insight into the stability and electronic properties of the molecule. Such analyses could be applied to understand the molecular structure of 2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical transformations, including oxidation to sulfoxides and amination reactions . The reactivity of the sulfur-containing substituents is particularly relevant, as seen in the synthesis of 5-substituted 2,4-diaminopyrimidine derivatives, which involved reactions with elemental halogens and subsequent deprotection steps . These reactions could be indicative of the types of chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity, basicity, and solubility of the compound. The solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrate how solvents can impact the crystal structure and hydrogen-bonding patterns . These properties are crucial for understanding the behavior of the compound in different environments and could be studied for 2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine as well.
Applications De Recherche Scientifique
Supramolecular Assemblies and Hydrogen Bonding
Pyrimidine derivatives have been investigated for their potential in forming supramolecular assemblies through hydrogen bonding. For instance, novel pyrimidine derivatives have been synthesized and studied as suitable ligands for co-crystallization with macrocyclic cations, demonstrating extensive H-bonding intermolecular interactions leading to 2D and 3D networks (Fonari et al., 2004). This research highlights the compound's utility in the development of advanced materials with specific structural and functional properties.
Antiviral Activity
Research into pyrimidine analogs has uncovered their potential in antiviral therapies. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, presenting a foundation for the development of new antiretroviral drugs (Hocková et al., 2003).
Antimicrobial and Anticancer Agents
Derivatives of pyrimidine have been synthesized with significant antibacterial and anticancer activities. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against various strains and showed potential as an anticancer agent due to its ability to intercalate DNA and inhibit Topoisomerase II, a critical enzyme in DNA replication and repair processes (Lahmidi et al., 2019).
Synthesis and Chemical Transformations
Research on pyrimidine derivatives also includes the exploration of their synthesis and potential chemical transformations. Studies have focused on creating novel structures with potential biological activity by manipulating the pyrimidine core, indicating the versatility of pyrimidine derivatives in synthetic organic chemistry (Arutyunyan, 2013).
Propriétés
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS2/c1-4-14(3)27-19-23-22-17(13-26-18-20-11-6-12-21-18)24(19)15-7-9-16(10-8-15)25-5-2/h6-12,14H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTRRFYOKNYMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)
![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)
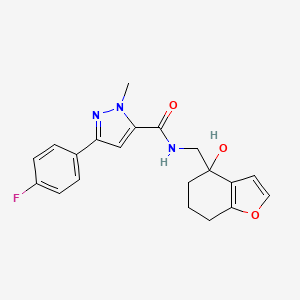
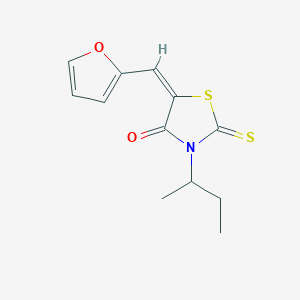

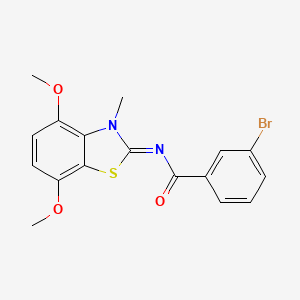


![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)
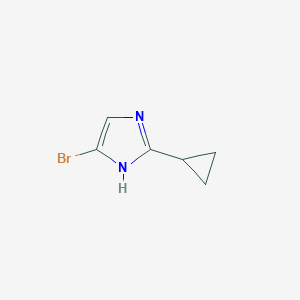
![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)
![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)
